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Compound of Interest

Compound Name: Bicyclo[3.3.2]decane

Cat. No.: B14743997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bicyclo[3.3.2]decane, a

saturated bicyclic hydrocarbon. This document details its chemical identifiers, physical

properties, synthetic methodologies, spectroscopic characterization, and conformational

analysis. The information is tailored for researchers and professionals in the fields of chemistry

and drug development who are interested in the unique structural and chemical properties of

this bicyclic system.

Core Identifiers and Physical Properties
Bicyclo[3.3.2]decane is a bridged hydrocarbon with the chemical formula C10H18. Its

structure consists of two fused cycloheptane rings sharing three carbon atoms. The CAS

Registry Number for Bicyclo[3.3.2]decane is 283-50-1.

A summary of its key identifiers and physical properties is presented in the table below for easy

reference.
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Identifier Value Reference(s)

CAS Number 283-50-1

IUPAC Name bicyclo[3.3.2]decane

Molecular Formula C10H18

Molecular Weight 138.25 g/mol

PubChem CID 13074880

InChI
InChI=1S/C10H18/c1-3-9-5-2-

6-10(4-1)8-7-9/h9-10H,1-8H2

InChIKey
WMRPOCDOMSNXCQ-

UHFFFAOYSA-N

Density 0.873 g/cm³

Boiling Point 190.88 °C at 760 mmHg

Flash Point 53.63 °C

Synthesis and Experimental Protocols
The synthesis of Bicyclo[3.3.2]decane is not as direct as some other bicyclic systems. A

common and effective strategy involves the reduction of a ketone precursor,

Bicyclo[3.3.2]decan-9-one.

Synthesis of Bicyclo[3.3.2]decan-9-one
A potential synthetic route to the bicyclo[3.3.2]decane framework involves an intramolecular

Michael-aldol type annulation. While a specific protocol for the parent ketone is not readily

available, analogous syntheses of substituted bicyclo[3.3.1]nonane and bicyclo[3.3.2]decane
systems have been described. These generally involve the reaction of a 1,3-dicarbonyl

compound or its equivalent with an appropriate dialdehyde or its precursor under basic or

acidic conditions.

Wolff-Kishner Reduction of Bicyclo[3.3.2]decan-9-one
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The most direct method to obtain Bicyclo[3.3.2]decane is through the deoxygenation of

Bicyclo[3.3.2]decan-9-one. The Wolff-Kishner reduction is a classic and effective method for

this transformation.

General Experimental Protocol (based on analogous reactions):

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen

inlet, Bicyclo[3.3.2]decan-9-one is dissolved in a high-boiling point solvent such as

diethylene glycol.

Reagent Addition: An excess of hydrazine hydrate is added to the solution, followed by a

strong base like potassium hydroxide or sodium metal.

Reaction Conditions: The reaction mixture is heated to a high temperature (typically 180-200

°C) to facilitate the formation of the hydrazone intermediate and its subsequent

decomposition to the alkane. The reaction progress is monitored by thin-layer

chromatography or gas chromatography.

Workup and Purification: Upon completion, the reaction mixture is cooled to room

temperature and diluted with water. The product is then extracted with a low-boiling point

organic solvent such as ether or pentane. The combined organic layers are washed with

water and brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is

removed under reduced pressure. The resulting crude Bicyclo[3.3.2]decane can be further

purified by distillation or column chromatography.

Spectroscopic Data
Detailed spectroscopic data for the parent Bicyclo[3.3.2]decane is not extensively published.

However, information on its derivatives and precursors provides insight into its expected

spectral characteristics.
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Spectroscopic Data Observations and Notes

¹H NMR

The proton NMR spectrum of the

bicyclo[3.3.2]decane skeleton is expected to

show complex multiplets in the aliphatic region

(typically δ 1.0-2.5 ppm) due to the

conformational flexibility and the numerous non-

equivalent protons.

¹³C NMR

The carbon NMR spectrum would provide

distinct signals for the different carbon

environments within the bicyclic framework.

Studies on benzo derivatives have been used to

investigate transannular interactions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated

by C-H stretching and bending vibrations.

Studies on derivatives have noted abnormal

δ(CH) and ν(CH) absorptions, which are

attributed to transannular methylene interactions

in the twin-chair conformation.

Mass Spectrometry (MS)

The mass spectrum of the related

Bicyclo[3.3.2]decan-9-one shows a molecular

ion peak (M+) at m/z 152. The mass spectrum

of Bicyclo[3.3.2]decane would show a molecular

ion peak at m/z 138.

Conformational Analysis
A key feature of the Bicyclo[3.3.2]decane system is its conformational flexibility. It primarily

exists in an equilibrium between two major conformations: the twin-chair and the boat-chair

forms. The energy difference between these conformers is small, allowing for rapid

interconversion at room temperature.

The following diagram illustrates the equilibrium between the major conformers of the

Bicyclo[3.3.2]decane ring system.
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Conformational Equilibrium of Bicyclo[3.3.2]decane

Twin-Chair Conformation

Boat-Chair Conformation

Equilibrium

Transannular Interactions
(C3-C7)

Click to download full resolution via product page

Caption: Equilibrium between the twin-chair and boat-chair conformations of

Bicyclo[3.3.2]decane.

The twin-chair conformation is characterized by transannular interactions between the C-3 and

C-7 methylene groups. These interactions can be observed through spectroscopic methods.

The boat-chair conformation, on the other hand, alleviates some of this steric strain. The

equilibrium between these forms can be influenced by substituents on the ring system.

Biological Activity of Derivatives
While Bicyclo[3.3.2]decane itself is a simple hydrocarbon with no reported significant

biological activity, its rigid and structurally unique framework makes it an interesting scaffold for

the design of bioactive molecules.

Cytotoxicity: A novel benzophenone derivative incorporating a bicyclo[3.3.2]decane system

has been isolated from Garcinia xanthochymus and has shown cytotoxic activity against the

SW-480 colon cancer cell line.

Other Bioactivities: Aza-derivatives of bicyclic systems, including those analogous to

bicyclo[3.3.2]decane, have been investigated for a range of biological activities.

The following workflow illustrates the general process of identifying and characterizing bioactive

derivatives of Bicyclo[3.3.2]decane.
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Workflow for Bioactive Bicyclo[3.3.2]decane Derivatives

Bicyclo[3.3.2]decane Scaffold

Chemical Synthesis of Derivatives Isolation from Natural Products

Screening for Biological Activity
(e.g., Cytotoxicity, Enzyme Inhibition)

Lead Compound Identification

Structure-Activity Relationship (SAR) Studies

Optimization of Bioactivity
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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